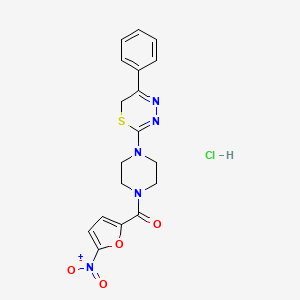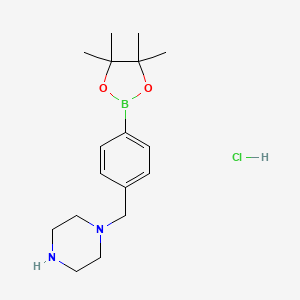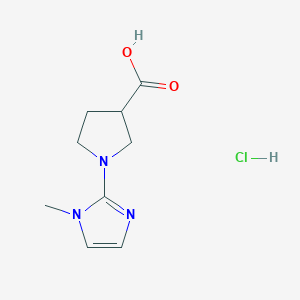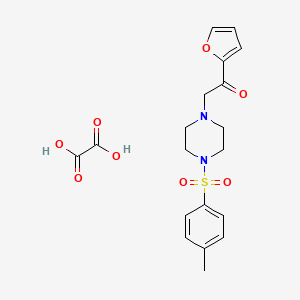![molecular formula C6H13Cl2N3O B2652048 4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate CAS No. 5549-58-6](/img/structure/B2652048.png)
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate
Descripción general
Descripción
4,5,6,7-Tetrahydro-3H-imidazo[4,5-c]pyridine dihydrochloride hydrate, also known as 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine, is a chemical compound . It has been reported to be used in the preparation of Xa factor inhibitors and CDK inhibitors .
Synthesis Analysis
This compound can be obtained from histamine dihydrochloride and polyformaldehyde cyclization . Some studies have reported the synthesis of new spinaceamine derivatives by the Suzuki reaction .Molecular Structure Analysis
The molecular structure of this compound includes a 4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine scaffold .Chemical Reactions Analysis
The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .Physical And Chemical Properties Analysis
The molecular weight of this compound is 214.09 g/mol . It has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The exact mass is 213.0435674 g/mol , and the monoisotopic mass is also 213.0435674 g/mol . The topological polar surface area is 41.7 Ų , and it has a heavy atom count of 12 .Aplicaciones Científicas De Investigación
Oligonucleotide Synthesis
Gryaznov and Letsinger (1992) explored the use of pyridine hydrochloride/imidazole in converting nucleoside phosphoramidites to intermediates. This method showed a high preference for phosphitilating hydroxyl groups over nucleoside amino groups, beneficial in the synthesis of oligonucleotides with unprotected amino groups. Pyridine hydrochloride itself was effective for activating various nucleoside phosphoramidites, a key aspect in oligonucleotide synthesis (Gryaznov & Letsinger, 1992).
Synthesis of Nucleoside Derivatives
Cristalli et al. (1994) described the synthesis of 2′-deoxyribonucleoside derivatives of N6-substituted 1-deazaapurines, using 5,7-dichloro-3H-imidazo[4,5-b]pyridine. This base proved versatile in coupling with various sugar moieties, leading to potential ADA inhibitory activity (Cristalli et al., 1994).
Photophysical Investigation in Liposomes
Renno et al. (2022) investigated imidazo[1,5-a]pyridine-based fluorophores, highlighting their suitability as cell membrane probes. They synthesized five such fluorophores and tested their interaction with liposomes, showing successful intercalation in the lipid bilayer. This study underscores the application of imidazo[1,5-a]pyridine derivatives in studying membrane dynamics and hydration (Renno et al., 2022).
Corrosion Inhibition
Saady et al. (2021) evaluated imidazo[4,5-b] pyridine derivatives as inhibitors against mild steel corrosion. Their study combined various techniques like weight loss measurement, electrochemical spectroscopy, and computational approaches. The inhibitors showed high performance, indicating the potential of imidazo[4,5-b] pyridine derivatives in corrosion protection (Saady et al., 2021).
Therapeutic Agent Development
Deep et al. (2016) reviewed the use of imidazo[1,2-a]pyridine in medicinal chemistry. This scaffold has applications in developing anticancer, antimicrobial, and various other therapeutic agents. The review emphasized the importance of structural modifications of this scaffold for novel drug development (Deep et al., 2016).
Anticonvulsant Studies
Ulloora et al. (2014) reported on the synthesis and anticonvulsant study of new imidazo[1,2-a]pyridines. They synthesized compounds that displayed remarkable anticonvulsant properties, suggesting the potential of these compounds in developing new anticonvulsant drugs (Ulloora et al., 2014).
P2X7 Antagonists
Swanson et al. (2016) described the synthesis and structure-activity relationship of 4,5,6,7-tetrahydro-imidazo[4,5-c]pyridine P2X7 antagonists. These compounds showed promise as potent P2X7 antagonists with potential applications in treating various diseases (Swanson et al., 2016).
Mecanismo De Acción
The derivatives of imidazopyridines, which include this compound, have been reported to act as AT1 Angiotensin II Receptor Antagonists . The ABTS radical-scavenging activity of the compounds synthesized from this compound depends on the substituents in positions 2, 5, and 6 of the imidazotetrahydropyridine scaffold .
Direcciones Futuras
The future research directions for this compound could involve further exploration of its potential biological activities. For instance, its derivatives have been reported to exhibit varying degrees of ABTS radical-scavenging activity . Additionally, the compound’s potential as a c-Met inhibitor could be further investigated .
Propiedades
IUPAC Name |
4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.2ClH.H2O/c1-2-7-3-6-5(1)8-4-9-6;;;/h4,7H,1-3H2,(H,8,9);2*1H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUHGQAJWDAKLGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1N=CN2.O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2651967.png)


![Methylethyl 2-{2-[5-oxo-1-benzylpyrrolidin-3-yl]benzimidazolyl}acetate](/img/structure/B2651970.png)


![3-(2,4-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2651976.png)



![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2651983.png)
![(4-(3-chloro-4-fluorophenyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2651984.png)
